3-Bromo-N-T-butyl-N-methylbenzenesulfonamide 3-Bromo-N-T-butyl-N-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1187386-30-6
VCID: VC3374846
InChI: InChI=1S/C11H16BrNO2S/c1-11(2,3)13(4)16(14,15)10-7-5-6-9(12)8-10/h5-8H,1-4H3
SMILES: CC(C)(C)N(C)S(=O)(=O)C1=CC(=CC=C1)Br
Molecular Formula: C11H16BrNO2S
Molecular Weight: 306.22 g/mol

3-Bromo-N-T-butyl-N-methylbenzenesulfonamide

CAS No.: 1187386-30-6

Cat. No.: VC3374846

Molecular Formula: C11H16BrNO2S

Molecular Weight: 306.22 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-N-T-butyl-N-methylbenzenesulfonamide - 1187386-30-6

CAS No. 1187386-30-6
Molecular Formula C11H16BrNO2S
Molecular Weight 306.22 g/mol
IUPAC Name 3-bromo-N-tert-butyl-N-methylbenzenesulfonamide
Standard InChI InChI=1S/C11H16BrNO2S/c1-11(2,3)13(4)16(14,15)10-7-5-6-9(12)8-10/h5-8H,1-4H3
Standard InChI Key SKKNKSVNNSNZIZ-UHFFFAOYSA-N
SMILES CC(C)(C)N(C)S(=O)(=O)C1=CC(=CC=C1)Br
Canonical SMILES CC(C)(C)N(C)S(=O)(=O)C1=CC(=CC=C1)Br

Chemical Identity and Structure

3-Bromo-N-T-butyl-N-methylbenzenesulfonamide (CAS: 1187386-30-6) is characterized by the molecular formula C11H16BrNO2S and a molecular weight of approximately 306.22 g/mol. The compound's structure features a benzenesulfonamide core with three key modifications: a bromine atom at the 3-position of the benzene ring, and both tert-butyl and methyl groups attached to the nitrogen atom of the sulfonamide functionality.

The compound can be represented by several chemical identifiers:

  • IUPAC Name: 3-bromo-N-tert-butyl-N-methylbenzenesulfonamide

  • InChI: InChI=1S/C11H16BrNO2S/c1-11(2,3)13(4)16(14,15)10-7-5-6-9(12)8-10/h5-8H,1-4H3

  • InChI Key: SKKNKSVNNSNZIZ-UHFFFAOYSA-N

  • Canonical SMILES: CC(C)(C)N(C)S(=O)(=O)C1=CC(=CC=C1)Br

Structural Features

The molecular architecture of this compound exhibits several notable characteristics:

  • The sulfonamide group (SO2-N) forms the central functional group connecting the aromatic ring to the nitrogen substituents

  • The bromine atom at the meta position imparts specific electronic effects on the benzene ring

  • The tert-butyl group contributes significant steric bulk to the molecule

  • The N-methyl group alters the electron density and basicity of the nitrogen atom

These structural elements collectively determine the compound's chemical behavior, reactivity patterns, and potential biological interactions.

Synthesis Methodologies

Synthetic Routes

The synthesis of 3-Bromo-N-T-butyl-N-methylbenzenesulfonamide typically follows a two-step approach:

Step 1: 3-Bromobenzenesulfonyl chloride is reacted with tert-butylamine in the presence of a base (commonly triethylamine) to form the intermediate 3-bromo-N-tert-butylbenzenesulfonamide.

Step 2: The intermediate undergoes N-methylation through reaction with methylamine to yield the target compound.

Alternative synthetic approaches may include:

  • Direct sulfonylation of 3-bromobenzene followed by sequential N-alkylation

  • Bromination of N-tert-butyl-N-methylbenzenesulfonamide using bromine or N-bromosuccinimide

Reaction Conditions and Optimization

The synthesis can be optimized through careful control of reaction parameters:

ParameterOptimal ConditionsImpact on Synthesis
Temperature25-40°C (Step 1), 50-80°C (Step 2)Controls reaction rate and selectivity
SolventDCM or THF (Step 1), DMF (Step 2)Affects solubility and reaction efficiency
BaseTriethylamine or K2CO3Neutralizes HCl and catalyzes reaction
Reaction Time4-6 hours (Step 1), 8-12 hours (Step 2)Ensures complete conversion
PurificationColumn chromatography, recrystallizationAchieves high purity product

Modern synthetic approaches may employ microwave-assisted techniques or flow chemistry to enhance reaction efficiency and reduce reaction times.

Chemical Reactivity

Characteristic Reactions

3-Bromo-N-T-butyl-N-methylbenzenesulfonamide can participate in various chemical transformations, primarily centered around three reactive sites:

Bromine Substitution: The bromine atom at the meta position can undergo nucleophilic aromatic substitution or metal-catalyzed coupling reactions. Common nucleophiles include azides, cyanides, and amines, while coupling reactions typically utilize boronic acids or organometallic reagents.

Sulfonamide Modifications: The sulfonamide group can undergo hydrolysis under acidic or basic conditions, resulting in cleavage of the S-N bond. Additionally, the sulfonyl oxygen atoms may participate in hydrogen bonding interactions.

N-Alkyl Group Transformations: Under strong basic conditions, the N-methyl group may undergo deprotonation, allowing for further functionalization.

Reaction Mechanisms and Conditions

The reactivity of this compound is influenced by both electronic and steric factors:

The bromine substituent withdraws electron density from the aromatic ring, activating it toward nucleophilic attack while deactivating it toward electrophilic substitution. The meta position of the bromine creates a specific electronic distribution that differentiates it from ortho and para isomers.

The sulfonamide group exhibits distinctive acid-base properties, with the N-H proton in intermediates showing moderate acidity due to the electron-withdrawing effect of the sulfonyl group. In the final compound, the presence of both tert-butyl and methyl substituents on the nitrogen atom prevents this acidity.

Applications in Scientific Research

Medicinal Chemistry Applications

3-Bromo-N-T-butyl-N-methylbenzenesulfonamide and related sulfonamide derivatives have garnered attention in medicinal chemistry due to several potential therapeutic applications:

Antibacterial Activity: Sulfonamides are historically known for their antibacterial properties, functioning as competitive inhibitors of dihydropteroate synthase, a key enzyme in bacterial folate synthesis. The specific structural features of this compound may confer selective inhibition against certain bacterial strains.

Anticancer Research: Recent studies have highlighted the potential of benzenesulfonamides in cancer therapy through inhibition of carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumor growth and metastasis. Compounds structurally similar to 3-Bromo-N-T-butyl-N-methylbenzenesulfonamide have demonstrated inhibitory effects against CA IX with IC50 values ranging from 10.93 to 25.06 nM.

Application AreaMechanism of ActionReported Activity ValuesTarget Enzymes/Receptors
AntibacterialInhibition of folate synthesisVariable depending on bacterial strainDihydropteroate synthase
AnticancerInhibition of carbonic anhydrasesIC50: 10.93-25.06 nM (for similar compounds)CA IX
Neurological DisordersModulation of amyloid beta protein levelsUnder investigationProteolytic pathways

Neurological Research

Emerging evidence suggests potential applications in treating neurological disorders. Some sulfonamide compounds have demonstrated an ability to modulate amyloid beta protein levels associated with Alzheimer's disease by inhibiting proteolytic pathways involved in amyloid plaque formation.

Structure-Activity Relationships

Key Structural Determinants of Activity

The biological activity of 3-Bromo-N-T-butyl-N-methylbenzenesulfonamide is influenced by several structural features:

Bromine Substituent: The bromine atom affects the electron distribution in the aromatic ring and can participate in halogen bonding with protein targets. Its position at C-3 creates a specific electronic and steric environment that influences binding interactions.

Sulfonamide Group: This functional group serves as both hydrogen bond donor and acceptor, facilitating interactions with protein binding sites through multiple binding modes.

Comparison with Structural Analogues

A comparative analysis with structurally related compounds provides insights into structure-activity relationships:

CompoundStructural DifferencesImpact on Properties and Activity
3-Bromo-N-tert-butylbenzenesulfonamideLacks N-methyl groupDifferent electronic properties at nitrogen; may affect binding affinity
3-Bromo-N-butyl-N-methylbenzenesulfonamideLinear butyl vs. tert-butylReduced steric hindrance; different lipophilicity profile
4-Bromo-N-tert-butyl-N-methylbenzenesulfonamideBromine at para positionAltered electronic distribution; different binding orientation

These structural variations can significantly impact pharmacological properties including target affinity, selectivity, and pharmacokinetic parameters.

Analytical Characterization

Spectroscopic Properties

The structural elucidation and purity assessment of 3-Bromo-N-T-butyl-N-methylbenzenesulfonamide rely on several complementary analytical techniques:

NMR Spectroscopy: Proton (1H) NMR spectroscopy reveals characteristic signals for aromatic protons (7.0-8.0 ppm), N-methyl protons (approximately 2.7-3.0 ppm), and tert-butyl protons (approximately 1.4-1.5 ppm). Carbon (13C) NMR provides further structural confirmation through specific resonances for aromatic carbons (including the carbon bearing bromine), sulfonamide carbons, and alkyl carbons.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak [M+H]+ at approximately m/z 306.02, with a characteristic isotopic pattern due to the presence of bromine (79Br/81Br).

Infrared Spectroscopy: IR analysis reveals characteristic absorption bands for S=O stretching vibrations (typically 1300-1100 cm-1) and C-Br stretching (550-650 cm-1).

X-ray Crystallography

X-ray crystallography provides definitive structural information, revealing:

  • Bond lengths and angles

  • Molecular conformation in the solid state

  • Intermolecular packing arrangements and potential hydrogen bonding networks

Similar sulfonamides typically show planar sulfonamide groups with dihedral angles less than 10° relative to the benzene ring.

Biological Mechanisms of Action

Interaction with Biological Targets

3-Bromo-N-T-butyl-N-methylbenzenesulfonamide likely interacts with biological targets through multiple binding modes:

Enzyme Inhibition: The sulfonamide group can mimic the transition state of enzymatic reactions, allowing it to bind tightly to active sites and block substrate access. This mechanism is particularly relevant for its potential inhibition of carbonic anhydrases, where the sulfonamide moiety coordinates with the zinc ion in the active site.

Protein-Ligand Interactions: Multiple non-covalent interactions, including hydrogen bonding, halogen bonding (via bromine), and hydrophobic interactions (via tert-butyl group), collectively determine binding affinity and specificity.

Pharmacokinetic Considerations

Based on its structure, several pharmacokinetic properties can be predicted:

Absorption: The presence of both polar (sulfonamide) and non-polar (aromatic, tert-butyl) groups suggests moderate oral bioavailability.

Distribution: The bromine substituent and tert-butyl group contribute to lipophilicity, potentially facilitating blood-brain barrier penetration.

Metabolism: Likely undergoes Phase I metabolism via oxidation of the alkyl groups or aromatic ring, and Phase II metabolism through conjugation of the sulfonamide group.

Excretion: Metabolites would likely be eliminated through renal and hepatic pathways.

Practical Applications and Future Directions

Current Research Applications

Current applications of 3-Bromo-N-T-butyl-N-methylbenzenesulfonamide include:

Chemical Tool Compound: Serves as a probe for studying sulfonamide-protein interactions and elucidating structure-activity relationships.

Synthetic Intermediate: Functions as a building block for the synthesis of more complex sulfonamide derivatives with enhanced biological activities.

Reference Standard: Used as an analytical standard for method development and validation in pharmaceutical analysis.

Future Research Directions

Several promising avenues for future investigation include:

Targeted Derivatives: Rational design of analogues with modified substituents to enhance selectivity for specific biological targets.

Combination Approaches: Exploration of synergistic effects when combined with established therapeutic agents for various disease states.

Advanced Delivery Systems: Development of formulation strategies to optimize the compound's pharmacokinetic profile and target tissue delivery.

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